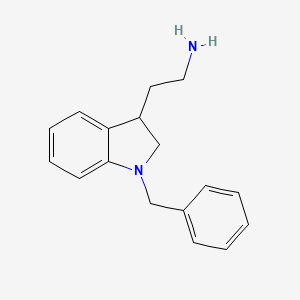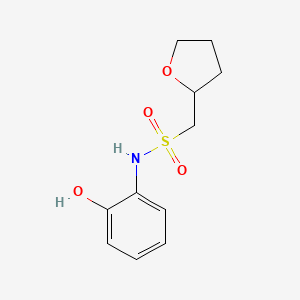
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine, also known as TDIA, is a novel compound that has recently gained attention in the field of medicinal chemistry. TDIA is a member of the indenamine family and has been shown to possess various biological activities, making it a potential candidate for drug development.
Mechanism of Action
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the inflammatory response and cognitive function, respectively. This compound has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function.
Advantages and Limitations for Lab Experiments
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to possess various biological activities, making it a promising candidate for drug development. However, there are also some limitations to its use in laboratory experiments. This compound is a relatively new compound, and more research is needed to fully understand its biological effects and mechanisms of action. Additionally, the synthesis of this compound can be challenging, and the compound may not be readily available for use in laboratory experiments.
Future Directions
There are several future directions for research on N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the elucidation of the mechanisms of action of this compound, which could lead to the development of more effective drugs. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Synthesis Methods
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine can be synthesized using a multi-step process that involves the reaction of 3-bromothiophene with 2,3-dihydro-1H-inden-2-amine in the presence of a palladium catalyst. The resulting product is then treated with sodium hydride and methyl iodide to yield this compound.
Scientific Research Applications
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-4-13-8-14(7-12(13)3-1)15-9-11-5-6-16-10-11/h1-6,10,14-15H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSMTWMEOQZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)


![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)





